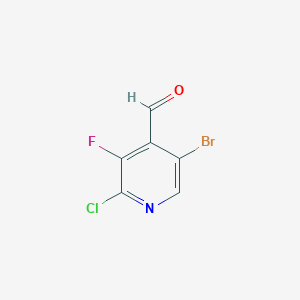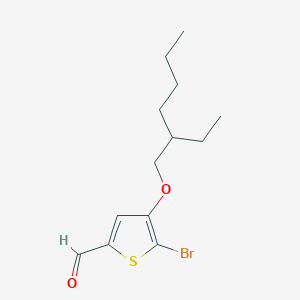
5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde
Übersicht
Beschreibung
5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C13H19BrO2S . It is used as a building block for the synthesis of ultra-narrow band-gap non-fullerene acceptors (NFAs) such as IEICO, IEICO-4F, and IEICO-4Cl . This compound plays a pivotal role in creating modern electronic materials and aids in the production of pharmaceuticals and agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string:InChI=1S/C13H19BrO2S/c1-3-5-6-10(4-2)9-16-12-7-11(8-15)17-13(12)14/h7-8,10H,3-6,9H2,1-2H3 . The compound has a molecular weight of 319.26 g/mol and its canonical SMILES representation is CCCCC(CC)COC1=C(SC(=C1)C=O)Br . Physical And Chemical Properties Analysis
The compound has a molecular weight of 319.26 g/mol . It has a computed XLogP3-AA value of 5.5, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 3 hydrogen bond acceptors . It has 8 rotatable bonds . The exact mass and monoisotopic mass of the compound are both 318.02891 g/mol . The topological polar surface area of the compound is 54.5 Ų . The compound has a complexity of 226 . The compound has a boiling point of 383.0±37.0 °C .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
Regioselective Synthesis : The synthesis of related compounds like 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde using chemo- and regioselective Br/Li exchange reactions demonstrates a method for creating specific substituted thiophene derivatives (S. Bar, 2021).
Photochemical Synthesis : Photochemical methods have been employed to synthesize phenyl-2-thienyl derivatives from compounds like 5-bromo-thiophene-2-carbaldehyde, indicating a way to create complex molecules using light-induced reactions (R. Antonioletti et al., 1986).
Synthesis of Thiophene Derivatives : Studies have detailed the preparation of various thiophene derivatives, including the conversion of aldehydes into carbaldehydes and carbonitriles, which are important in the synthesis of more complex organic structures (D. W. Hawkins et al., 1994).
Material Science and Optoelectronics
- Optical Properties : In the field of optoelectronics, 5-iodo-4-(aryloxymethyl)thiophene-2-carbaldehydes, a compound similar to the one , has been used to form 4H-thieno[3,2-c]chromene-2-carbaldehydes with potential applications as marking pigments due to their photophysical properties (Evgeny B. Ulyankin et al., 2021).
Sensor Development
- Fluorescent Sensor for Ferric Ion : 5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC), a derivative, has been developed as a fluorescent sensor for detecting ferric ions, demonstrating the potential for these compounds in sensitive and selective chemical sensing applications (Qiang Zhang et al., 2016).
Theoretical Studies
- Proton Transfer Mechanisms : Density functional theoretical investigations have been conducted on derivatives of thiophene-2-carbaldehyde to understand the mechanisms of intramolecular proton transfer, highlighting the importance of these compounds in theoretical chemistry and molecular modeling (Jin-Dou Huang et al., 2017).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-bromo-4-(2-ethylhexoxy)thiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO2S/c1-3-5-6-10(4-2)9-16-12-7-11(8-15)17-13(12)14/h7-8,10H,3-6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJMGHDAGOIUSEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=C(SC(=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-((2-ethylhexyl)oxy)thiophene-2-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B1383900.png)
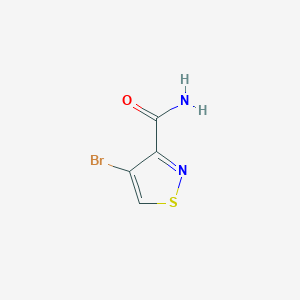
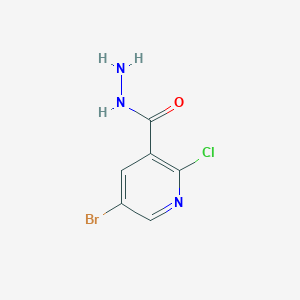
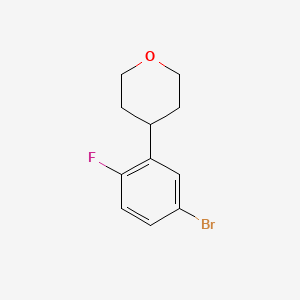
![Tert-Butyl 9-Hydroxy-2-Oxa-5-Azabicyclo[4.2.1]Nonane-5-Carboxylate](/img/structure/B1383907.png)
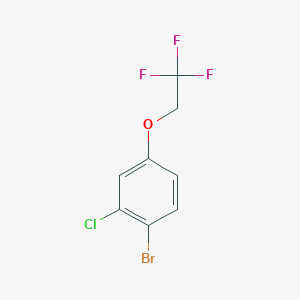
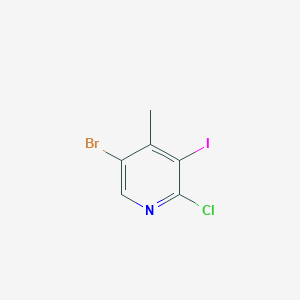
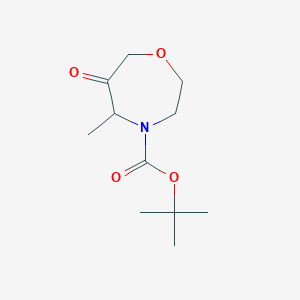
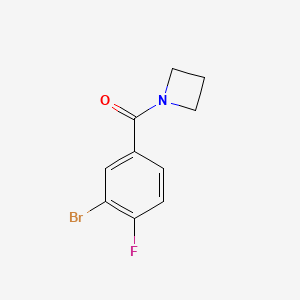
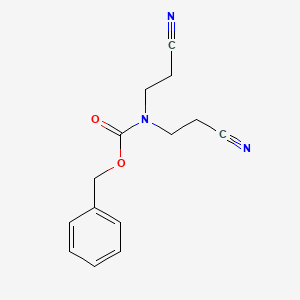
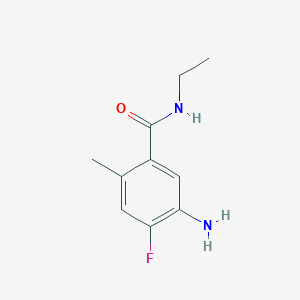
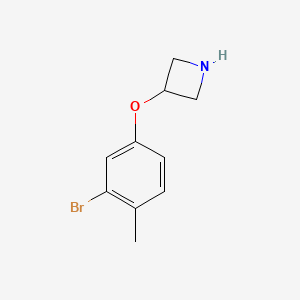
![1-[(3-Bromophenyl)methyl]-3-fluoroazetidine](/img/structure/B1383921.png)
